molecular formula C11H10N2O3S B2971583 4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid CAS No. 82424-72-4

4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid

Cat. No. B2971583
CAS RN: 82424-72-4
M. Wt: 250.27
InChI Key: GRNOCZRDQWBXMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amino group, methoxy group, and carboxylic acid group could all potentially participate in reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .

Scientific Research Applications

Antioxidant Activity

The compound’s antioxidant potential is noteworthy. Specifically, derivatives of 4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid have been synthesized and tested for their ability to scavenge free radicals. Notably, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid .

Anticancer Properties

The same derivatives were evaluated for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Interestingly, these compounds demonstrated greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells. Among them, 1-(4-Fluorophenyl)-2-((5-((2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone emerged as the most active compound against glioblastoma U-87 cells .

Electrochemical Sensors

Researchers have also explored the use of 4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid derivatives in electrochemical sensors. For instance, a screen-printed carbon electrode modified with N-(4-amino-3-methoxyphenyl)-methane sulfonamide was developed for detecting tetrahydrocannabinol (THC) in oral fluids .

Organic Synthesis

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have utilized it to create novel derivatives with various functional groups, such as semicarbazide, thiosemicarbazide, thiadiazole, and triazolone .

Catalysis

In some cases, 4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid derivatives have been employed as catalysts. For example, protodeboronation reactions using these derivatives have led to the synthesis of indolizidine compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. The compound could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(5-7)9-8(12)10(11(14)15)17-13-9/h2-5H,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNOCZRDQWBXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid

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